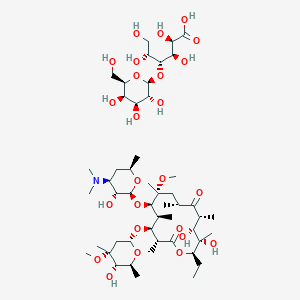

Clarithromycin lactobionate

描述

Clarithromycin lactobionate is a semi-synthetic macrolide antibiotic derived from erythromycin. It is known for its enhanced stability in acidic conditions and improved bioavailability compared to erythromycin. This compound is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of clarithromycin lactobionate involves the reaction of clarithromycin with lactobionic acid. The process typically includes the following steps:

Dissolution: Clarithromycin is dissolved in an appropriate solvent such as acetone.

Reaction: Lactobionic acid is added to the solution, and the mixture is stirred at a controlled temperature.

Crystallization: The reaction mixture is cooled to precipitate the this compound.

Filtration and Drying: The precipitate is filtered, washed with acetone, and dried to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a consistent product suitable for pharmaceutical applications .

化学反应分析

Types of Reactions: Clarithromycin lactobionate undergoes various chemical reactions, including:

Oxidation: Clarithromycin can be oxidized to form its active metabolite, 14-hydroxy clarithromycin.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur at the hydroxyl or methoxyl groups of the macrolide ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: 14-hydroxy clarithromycin.

Reduction: Reduced derivatives of clarithromycin.

Substitution: Various substituted clarithromycin derivatives.

科学研究应用

Pharmaceutical Formulations

Enhanced Solubility and Stability

Clarithromycin lactobionate is primarily used to improve the solubility of clarithromycin, making it suitable for intravenous (IV) administration. Studies have shown that lactobionic acid significantly increases the solubility of clarithromycin, allowing for higher concentrations in solution without compromising stability. This property is crucial for developing effective injectable formulations, particularly in patients who cannot take oral medications .

| Formulation Type | Solubility (mg/ml) | Stability |

|---|---|---|

| Clarithromycin | 5-10 | Limited |

| This compound | 65-85 | Stable up to 24 months at controlled temperatures |

Clinical Applications

Treatment of Bacterial Infections

this compound is utilized in treating various bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori eradication therapy. Its enhanced pharmacokinetics allow for effective treatment in cases where traditional oral formulations may not be effective due to poor absorption or patient compliance issues .

Case Study: Pneumococcal Meningitis

In a study evaluating this compound's efficacy against pneumococcal meningitis in a rabbit model, it was found that while clarithromycin penetrated well into the cerebrospinal fluid (CSF), its bactericidal activity was slower compared to ceftriaxone. Despite this, it demonstrated potential for use in treating resistant strains of bacteria when combined with other therapies .

Chiral Separation Applications

Use as a Chiral Selector

this compound has been investigated as a novel chiral selector in capillary electrophoresis (CE). Its ability to separate enantiomers of various drugs has been documented, showcasing its utility in analytical chemistry and pharmaceutical development. In experiments, it effectively resolved enantiomers of drugs such as metoprolol and propranolol, indicating its potential for improving the quality control processes in drug manufacturing .

| Drug Tested | Resolution (Rs) |

|---|---|

| Metoprolol | 3.58 |

| Atenolol | 2.72 |

| Propranolol | 1.49 |

Research and Development

Ongoing Studies

Research continues into optimizing the formulations containing this compound to enhance its therapeutic effects further. Current studies are focusing on its combination with nonionic surfactants to improve solubility even more and extend its applications in various drug delivery systems .

作用机制

Clarithromycin lactobionate exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, preventing the translocation of amino acids during protein synthesis. As a result, bacterial growth is inhibited, leading to a bacteriostatic or bactericidal effect depending on the concentration and the organism .

相似化合物的比较

Erythromycin: The parent compound from which clarithromycin is derived. Less stable in acidic conditions and has lower bioavailability.

Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and longer half-life.

Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.

Comparison:

Stability: Clarithromycin lactobionate is more stable in acidic conditions compared to erythromycin.

Bioavailability: this compound has higher bioavailability than erythromycin and roxithromycin.

Spectrum of Activity: Azithromycin has a broader spectrum of activity, but this compound is more effective against certain gram-positive bacteria

This compound stands out due to its enhanced stability, improved bioavailability, and effectiveness against a range of bacterial infections, making it a valuable antibiotic in both clinical and research settings.

生物活性

Clarithromycin lactobionate is a macrolide antibiotic that has garnered attention for its biological activity, particularly in treating various bacterial infections. This article provides an in-depth analysis of its biological activity, pharmacokinetics, tolerability, and applications in clinical settings, supported by data tables and research findings.

Overview of this compound

Clarithromycin is a semi-synthetic derivative of erythromycin, designed to enhance its antibacterial efficacy and pharmacokinetic properties. The lactobionate formulation allows for intravenous administration, which is particularly useful in severe infections where oral administration may not be feasible.

Biological Activity

1. Antibacterial Spectrum

Clarithromycin exhibits significant activity against a range of Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. Its Minimum Inhibitory Concentration (MIC) values indicate effective bactericidal action, although the bactericidal effect can be slow compared to other antibiotics.

| Bacteria | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| Streptococcus pneumoniae | 0.06 | 0.06 |

| Staphylococcus aureus | 0.25 | 0.5 |

In vitro studies have demonstrated that clarithromycin can achieve bactericidal concentrations in serum and cerebrospinal fluid (CSF), although its efficacy in vivo can be limited due to factors such as pH and the presence of biofilms .

2. Pharmacokinetics

The pharmacokinetics of this compound show a high degree of bioavailability following intravenous administration. Studies indicate that clarithromycin achieves peak concentrations rapidly, with significant penetration into tissues, including the lungs and CSF.

- Bioavailability : Approximately 52-55% after oral administration.

- CSF Penetration : Varies with dosage; higher doses yield better penetration.

| Dosage (mg/kg) | Serum Concentration (mg/L) | CSF Concentration (mg/L) | CSF Penetration (%) |

|---|---|---|---|

| 60 | 6.5 ± 2.4 | 1.6 ± 0.7 | 25 ± 5 |

| 120 | 16.4 ± 3.2 | 5.5 ± 1.6 | 34 ± 10 |

| 240 | 40.8 ± 11.4 | 18.0 ± 5.9 | 45 ± 11 |

Case Studies

Several clinical studies have evaluated the efficacy of this compound in treating severe infections:

- Study on Pneumococcal Meningitis : In a rabbit model, clarithromycin demonstrated good CSF penetration but lacked bactericidal activity in vivo despite achieving concentrations above the MBC . This suggests that while clarithromycin is effective in vitro, its clinical efficacy may be compromised by factors present in the infection site.

- Tolerability Profile : A comprehensive review of clinical trials involving over 3,700 patients indicated that clarithromycin is generally well-tolerated, with adverse effects such as nausea and diarrhea being relatively uncommon and reversible .

Applications and Future Directions

This compound has been explored for various applications beyond traditional antibacterial uses:

- Chiral Selector in Capillary Electrophoresis : Recent studies have investigated its potential as a chiral selector for separating enantiomers of basic drugs, highlighting its versatility beyond antimicrobial activity .

- Topical Formulations : Research into topical formulations suggests that clarithromycin can be effectively delivered through skin applications for conditions like Buruli ulcers, indicating its potential for broader therapeutic use .

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H69NO13.C12H22O12/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3;3-10,12-20H,1-2H2,(H,21,22)/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVXTLPOSMQGRC-BDHJQFRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H91NO25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1106.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135326-55-5 | |

| Record name | Clarithromycin lactobionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135326555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLARITHROMYCIN LACTOBIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4108JKI097 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。